molecular formula C50H84O21 B1680888 Scammonin I CAS No. 145108-33-4

Scammonin I

Cat. No.: B1680888
CAS No.: 145108-33-4
M. Wt: 1021.2 g/mol
InChI Key: DGRGOOVTCYVEDQ-KIBLKLHPSA-N
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Description

Scammonin I is a resin glycoside compound derived from the roots of the plant Convolvulus scammonia, commonly known as scammony. This plant is native to the eastern Mediterranean region and has been used traditionally for its medicinal properties. This compound is known for its potent purgative effects and is a significant component of the scammony resin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Scammonin I is typically extracted from the roots of Convolvulus scammonia. The process involves incising the fresh root to obtain the gum resin, which is then processed to isolate the resin glycosides. The resin is soluble in ether, and the extraction process often involves the use of solvents like ether to separate the resin glycosides from other components .

Industrial Production Methods

Industrial production of scammonin involves large-scale extraction from the roots of Convolvulus scammonia. The roots are harvested, cleaned, and incised to collect the gum resin. The resin is then subjected to solvent extraction, typically using ether, to isolate the resin glycosides. The isolated glycosides are further purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Scammonin I undergoes various chemical reactions, including hydrolysis, esterification, and oxidation. The compound contains multiple hydroxyl groups, making it susceptible to esterification reactions with organic acids .

Common Reagents and Conditions

Major Products

The major products formed from the hydrolysis of scammonin include scammonic acid, isobutyric acid, and tiglic acid. Esterification reactions yield various ester derivatives of scammonin .

Scientific Research Applications

Scammonin I has several scientific research applications across different fields:

Mechanism of Action

Scammonin I exerts its effects primarily through its interaction with bile in the small intestine. When scammonin combines with bile, it forms a strong purgative complex that stimulates the secretion of liver and intestinal glands. This leads to increased intestinal motility and the expulsion of intestinal contents .

Properties

CAS No.

145108-33-4

Molecular Formula

C50H84O21

Molecular Weight

1021.2 g/mol

IUPAC Name

[30-[3,4-dihydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate

InChI

InChI=1S/C50H84O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-43-40(69-47-38(58)37(57)39(28(7)62-47)67-45(59)25(4)10-2)29(8)63-50(44(43)68-46(60)26(5)11-3)71-42-36(56)34(54)31(24-51)65-49(42)70-41-35(55)33(53)27(6)61-48(41)64-30/h10,26-31,33-44,47-51,53-58H,9,11-24H2,1-8H3/b25-10+

InChI Key

DGRGOOVTCYVEDQ-KIBLKLHPSA-N

Isomeric SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)/C(=C/C)/C)O)O

SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O

Canonical SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O

Appearance

Solid powder

145108-33-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

11-((O-6-deoxy-4-O-2-methyl-1-oxo-2-butenyl)glucopyranosyl-(1-4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)-mannopyranosyl-(1-2)-O-glucopyranosyl-(1-2)-6-deoxyglucopyranosyl)oxy-11-hydroxyhexadecanoic acid, intramol 1,3'''-ester
scammonin I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scammonin I
Reactant of Route 2
Scammonin I
Reactant of Route 3
Scammonin I
Reactant of Route 4
Scammonin I
Reactant of Route 5
Scammonin I
Reactant of Route 6
Scammonin I

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